1,11-Undecanediamine
Overview
Description
1,11-Undecanediamine is a chemical compound with the formula C11H26N2 and a molecular weight of 186.3375 . It is also known by other names such as Undecamethylenediamine and 1,11-Diaminoundecane .
Synthesis Analysis
Long chain semiaromatic polyamides with high molecular weight were synthesized by the reactions of undecanediamine with various aromatic diacids . The synthesis of novel, high-performance, and processable semiaromatic polyamides by the reactions of undercanediamine with various aromatic diacids is interesting .
Molecular Structure Analysis
The molecular structure of 1,11-Undecanediamine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 .
Chemical Reactions Analysis
The chemical reactions of 1,11-Undecanediamine involve condensation polymerization with terephthalic acid, p-Phenylenediacetic acid, 4,4’-biphenyldicarb oxylic acid, 4,4’-dicarboxydiphenyl ether, and 4,4’-dicarboxydiphenyl sulphone in water .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,11-Undecanediamine include a molecular weight of 186.3375 . More detailed properties are not available in the current resources.
Scientific Research Applications
1. Material Science and Polymer Chemistry
1,11-Undecanediamine is instrumental in the synthesis of novel materials and polymers. For instance, it has been used in the creation of polyundecamethylene 2,6-naphthalamide, a promising heat-resistant and processable engineering plastic. This polymer displays high melting temperature and good mechanical properties, comparable to polynonamethylene terephthalamide (Yang et al., 2010). Similarly, long-chain semiaromatic polyamides synthesized using undecanediamine and various aromatic diacids have shown high molecular weight and desirable thermal behaviors (Wang et al., 2012).
2. Analytical Chemistry and Sensor Technology
In analytical chemistry, 1,11-Undecanediamine's derivatives play a crucial role. A study demonstrated the use of 11-amino-1-undecanethiol (a derivative of 1,11-Undecanediamine) in creating reversible patterns of self-assembled monolayers on gold and silicon oxide surfaces. This has implications for developing advanced sensors and microfabrication technologies (Rozkiewicz et al., 2005). Additionally, an electrochemical-based single-use neurobiosensor using a derivative of 1,11-Undecanediamine has been developed for the sensitive determination of DJ-1, a protein associated with Parkinson's disease (Sonuç Karaboğa & Sezgintürk, 2020).
3. Green Chemistry and Sustainable Production
1,11-Undecanediamine is also significant in green chemistry. A chemoenzymatic synthetic method for producing 1,11-undecanedioic acid from ricinoleic acid, involving biotransformation by Escherichia coli cells and subsequent chemical transformations, showcases the potential of 1,11-Undecanediamine in sustainable and eco-friendly chemical production (Jang et al., 2016).
4. Supramolecular Chemistry
In supramolecular chemistry, undecanediamine derivatives have been used to form complex structures, such as the uranyl ion complexes with undecane-1,11-dicarboxylic acid, leading to unique two-dimensional honeycomb networks (Thuéry, 2016).
5. Medicinal Chemistry
In medicinal chemistry, derivatives of 1,11-Undecanediamine have been used in the asymmetric synthesis of biologically active compounds, such as the sex pheromone of the peach leafminer moth, demonstrating its utility in synthesizing complex organic molecules (He et al., 2013; He et al., 2021)(He et al., 2021).
Safety And Hazards
1,11-Undecanediamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
undecane-1,11-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPWTHGTVSSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061169 | |
Record name | 1,11-Undecanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Undecanediamine | |
CAS RN |
822-08-2 | |
Record name | 1,11-Undecanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,11-Undecanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,11-Diaminoundecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,11-Undecanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,11-Undecanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,11-UNDECANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY337ZST6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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